molecular formula C10H12O3 B11785091 (5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol

(5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol

Cat. No.: B11785091
M. Wt: 180.20 g/mol
InChI Key: OFPNLNYCSZTWRN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: Substitution reactions can occur at the methoxy group or the benzofuran ring, often using halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various acids and bases for cyclization and substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzofuran carboxylic acids, while substitution reactions can produce various halogenated benzofuran derivatives .

Mechanism of Action

The mechanism of action of (5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This action is mediated through the modulation of impulse propagation and transmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
  • 8-Methoxypsoralen
  • Angelicin

Uniqueness

(5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol is unique due to its specific methoxy and methanol functional groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(5-methoxy-2,3-dihydro-1-benzofuran-6-yl)methanol

InChI

InChI=1S/C10H12O3/c1-12-9-4-7-2-3-13-10(7)5-8(9)6-11/h4-5,11H,2-3,6H2,1H3

InChI Key

OFPNLNYCSZTWRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCO2)CO

Origin of Product

United States

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